

HLA-B*5701 Screening: A Validated Predictor for Abacavir Hypersensitivity

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A comprehensive guide for researchers and drug development professionals on the validation and application of HLA-B*5701 testing to prevent abacavir-induced hypersensitivity reactions.

The human leukocyte antigen (HLA) allele, HLA-B5701, has been robustly validated as a strong predictor of hypersensitivity reaction (HSR) to the antiretroviral drug abacavir. Prospective screening for this genetic marker has become the standard of care before initiating abacavir-containing regimens, significantly reducing the incidence of this potentially life-threatening adverse drug reaction.^{[1][2][3]} This guide provides a comparative overview of the evidence supporting HLA-B5701 screening, details of the experimental protocols used in its validation, and a discussion of its place in clinical practice.

Comparative Efficacy of HLA-B*5701 Screening

The clinical utility of prospective HLA-B*5701 screening was definitively established by the landmark PREDICT-1 and SHAPE clinical trials. These studies provided compelling evidence of the test's high negative predictive value, effectively eliminating immunologically confirmed abacavir HSR in screened populations.

PREDICT-1 Trial: Prospective Validation

The PREDICT-1 study was a large, randomized, double-blind clinical trial that provided definitive evidence for the clinical utility of prospective HLA-B5701 screening.^{[4][5][6]} The study enrolled 1,956 HIV-1 infected, abacavir-naïve patients from 19 countries.^[1] Patients were

randomized to either undergo prospective HLA-B*5701 screening before starting abacavir (screening group) or receive standard of care without prior screening (control group).[1]

Outcome	HLA-B*5701 Screening Group	Control Group	p-value
Number of Patients	803	847	
Clinically Suspected HSR	27 (3.4%)	66 (7.8%)	<0.001
Immunologically Confirmed HSR (Patch Test Positive)	0 (0%)	23 (2.7%)	<0.001

Data from the PREDICT-1 Study.[1]

The results demonstrated that prospective screening for HLA-B*5701 eliminated the incidence of immunologically confirmed abacavir HSR.[1] The negative predictive value of the screening was 100%, while the positive predictive value was 47.9%.[1]

SHAPE Study: Validation in Diverse Populations

The SHAPE (Study of Hypersensitivity to Abacavir and Pharmacogenetic Evaluation) was a retrospective case-control study designed to estimate the sensitivity and specificity of the HLA-B*5701 allele in white and black populations in the United States.[7][8] This study was crucial in confirming the broad applicability of HLA-B*5701 screening across different ethnic groups.[8]

Population	Sensitivity of HLA-B*5701 for Immunologically Confirmed HSR
White	100%
Black	100%

Data from the SHAPE Study.[7][9]

The SHAPE study confirmed that the sensitivity of HLA-B*5701 for immunologically-confirmed abacavir HSR was 100% in both white and black patients, supporting the generalizability of screening.[\[8\]](#)[\[9\]](#)

Experimental Protocols

The validation of HLA-B5701 as a predictive marker relied on two key experimental procedures: HLA-B5701 genotyping and abacavir skin patch testing for immunological confirmation of HSR.

HLA-B*5701 Genotyping

The primary method for identifying the HLA-B*5701 allele is through DNA-based genotyping.

Methodology:

- Sample Collection: A whole blood or saliva sample is collected from the patient.[\[10\]](#)[\[11\]](#)
- DNA Extraction: Genomic DNA is extracted from the collected sample.
- Genotyping: The most common techniques used for HLA-B*5701 genotyping are:
 - Polymerase Chain Reaction (PCR) with Sequence-Specific Primers (SSP): This method uses primers that are specific to the HLA-B*5701 allele. Amplification of the target sequence indicates a positive result.[\[12\]](#)
 - Real-Time PCR: This technique allows for the detection and quantification of the PCR product in real-time, providing a rapid and sensitive method for genotyping.[\[12\]](#)
 - Sequence-Based Typing (SBT): This method involves sequencing the HLA-B gene to identify the specific allele. It is considered a high-resolution method.

Alternative Screening Approach: A study has described a complementary approach using flow cytometry with an HLA-B17 specific monoclonal antibody as a pre-screening assay to reduce the number of samples requiring genetic testing.[\[1\]](#)

Abacavir Skin Patch Testing

Epicutaneous patch testing with abacavir was used as a research tool in the PREDICT-1 and SHAPE studies to immunologically confirm the clinical diagnosis of HSR.[7][13] It is not recommended for routine clinical use to predict HSR before starting abacavir.[9]

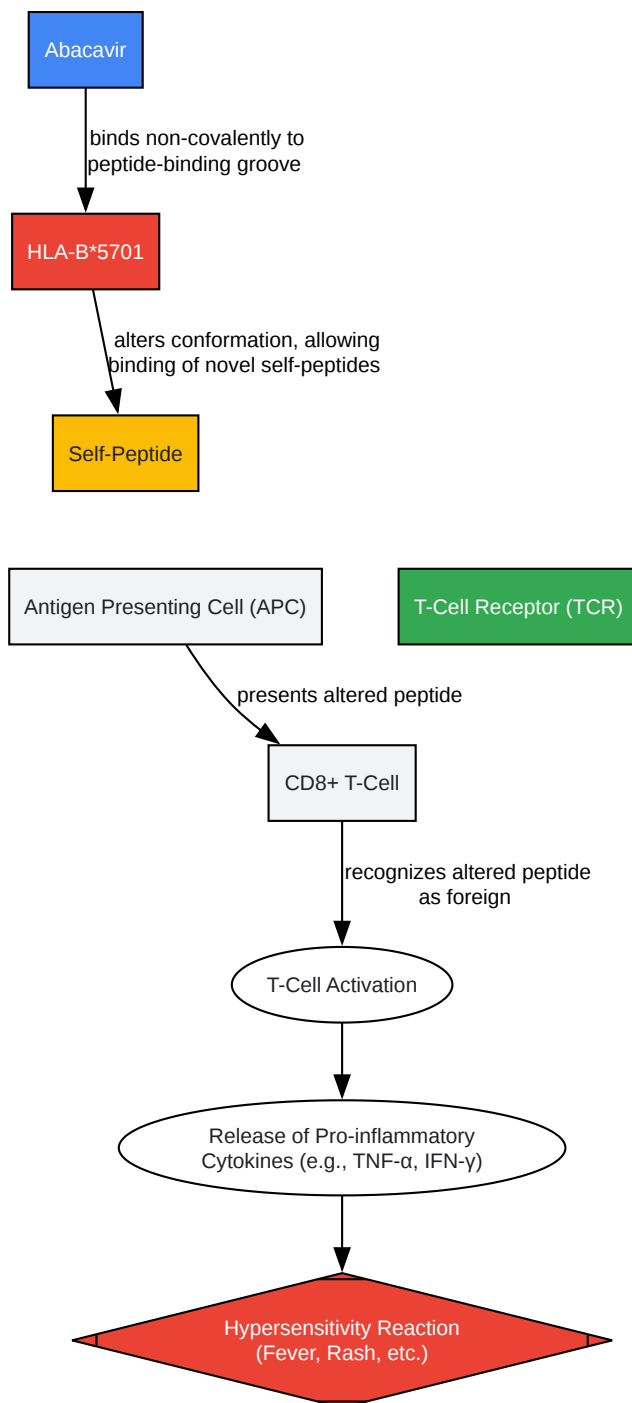
Methodology:

- Patient Selection: Patch testing is performed on patients who have previously experienced a suspected HSR to abacavir and have discontinued the drug for at least 6 weeks.[13]
- Patch Application: Small amounts of abacavir (e.g., 1% and 10% in petrolatum) and a control (petrolatum only) are applied to the skin on the patient's back under adhesive patches.[11][14]
- Incubation: The patches are left in place for 48 hours.[15] During this time, the patient should avoid getting their back wet.[15][16]
- Reading: The patches are removed after 48 hours, and the skin is examined for any reaction (e.g., redness, swelling, papules). A final reading is typically performed 24 to 48 hours after patch removal.[11]
- Interpretation: A positive reaction at the site of abacavir application, with no reaction at the control site, is indicative of an immunologically mediated hypersensitivity.

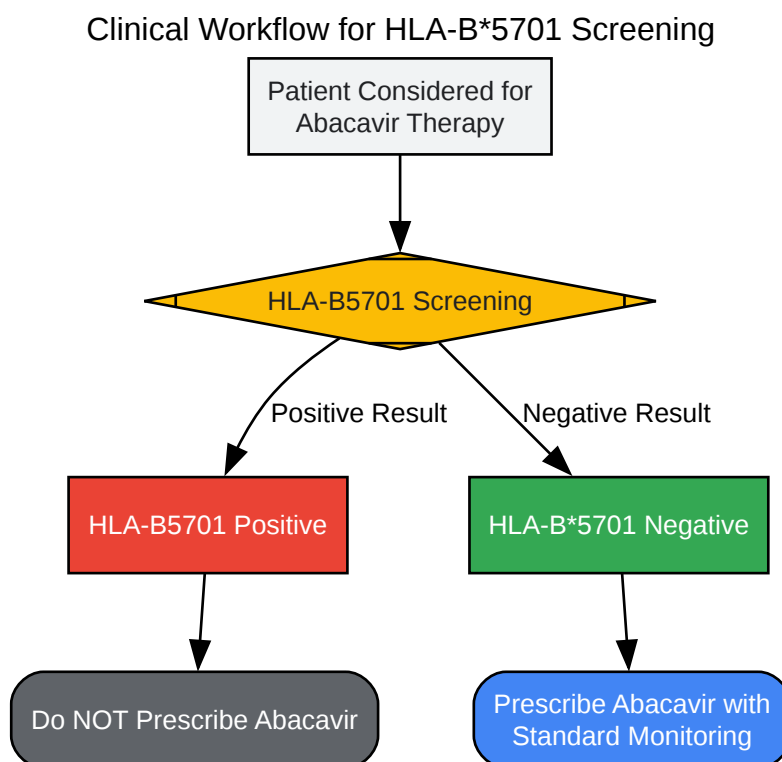
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of abacavir hypersensitivity and the clinical workflow for HLA-B*5701 screening.

Proposed Mechanism of Abacavir Hypersensitivity

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Caption: Proposed mechanism of abacavir hypersensitivity.



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Caption: Clinical workflow for HLA-B*5701 screening.

Comparison with Other Alternatives

Currently, there are no validated alternative predictive markers for abacavir HSR that offer the same level of sensitivity and negative predictive value as HLA-B*5701 screening. *While some studies have explored other genetic markers, none have demonstrated sufficient clinical utility to replace HLA-B*5701 testing.*[7] Therefore, HLA-B*5701 genotyping remains the sole recommended predictive test before the initiation of abacavir therapy.

In the absence of a positive HLA-B*5701 test, the primary alternative is the use of other nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) that are not associated with this specific hypersensitivity reaction, such as tenofovir or emtricitabine.[3] The choice of an

alternative regimen depends on various factors, including the patient's overall health, comorbidities, and potential drug-drug interactions.

Conclusion

The validation of HLA-B5701 as a predictor of abacavir hypersensitivity represents a landmark achievement in pharmacogenomics. The robust evidence from the PREDICT-1 and SHAPE trials has firmly established prospective screening as a critical tool for preventing this serious adverse drug reaction. The high negative predictive value of the test allows clinicians to confidently prescribe abacavir to HLA-B5701-negative individuals, while avoiding its use in those at high risk. For researchers and drug development professionals, the successful implementation of HLA-B*5701 screening serves as a powerful example of how genetic information can be used to personalize medicine and improve patient safety.

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